

Spectral Data Interpretation of Methyl 5-aminoisoxazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 5-aminoisoxazole-4-carboxylate
Cat. No.:	B133504

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for **Methyl 5-aminoisoxazole-4-carboxylate**. Due to the limited availability of experimentally-derived spectra for this specific compound in public databases, this guide synthesizes predicted data based on the analysis of closely related analogs and fundamental principles of spectroscopic interpretation. This document is intended to serve as a reference for researchers in drug discovery and organic synthesis, offering insights into the structural elucidation of this heterocyclic compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **Methyl 5-aminoisoxazole-4-carboxylate**. These predictions are based on established chemical shift ranges, correlation tables, and fragmentation patterns for the functional groups present in the molecule.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.3	Singlet	1H	H3 (isoxazole ring proton)
~5.5 - 6.5	Broad Singlet	2H	-NH ₂
~3.8	Singlet	3H	-OCH ₃ (ester)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~162	C=O (ester carbonyl)
~158	C5 (isoxazole ring, attached to -NH ₂)
~150	C3 (isoxazole ring)
~95	C4 (isoxazole ring, attached to carboxylate)
~52	-OCH ₃ (ester)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Medium, Broad	N-H stretch (amino group)
3120 - 3100	Weak	C-H stretch (isoxazole ring)
2960 - 2850	Weak	C-H stretch (methyl group)
~1720	Strong	C=O stretch (ester)
~1640	Medium	N-H bend (amino group)
1580 - 1450	Medium	C=N and C=C stretches (isoxazole ring)
~1250	Strong	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
142	$[M]^+$ (Molecular Ion)
111	$[M - OCH_3]^+$
83	$[M - COOCH_3]^+$

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a small organic molecule like **Methyl 5-aminoisoxazole-4-carboxylate**.

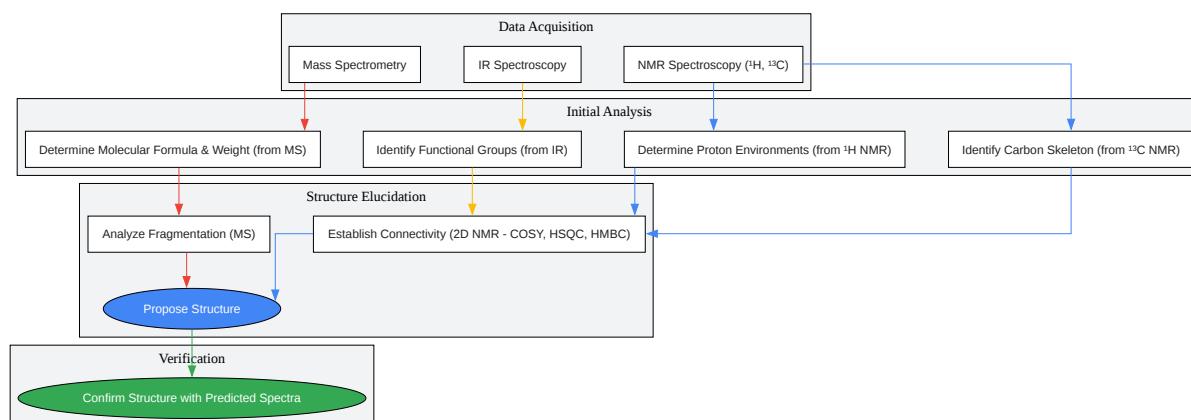
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a 5 mm NMR tube.
- 1H NMR Spectroscopy:
 - Instrument: A 300-500 MHz NMR spectrometer.
 - Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Acquisition time: 2-4 seconds.
 - Relaxation delay: 1-5 seconds.
 - Number of scans: 8-16.
 - Reference: Tetramethylsilane (TMS) at 0 ppm.
- ^{13}C NMR Spectroscopy:
 - Instrument: A 75-125 MHz NMR spectrometer.

- Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024-4096 (or more, depending on sample concentration).
 - Reference: Solvent peak (e.g., CDCl_3 at 77.16 ppm, DMSO-d_6 at 39.52 ppm).

Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR)-IR:
 - Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
 - Data Acquisition: Collect the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- KBr Pellet Method:
 - Sample Preparation: Grind 1-2 mg of the sample with ~ 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and collect the spectrum.


Mass Spectrometry (MS)

- Electron Ionization (EI)-MS:
 - Instrument: A mass spectrometer with an EI source.

- Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (GC).
- Ionization Energy: Typically 70 eV.
- Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.
- Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using the spectral data discussed.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Structure Elucidation.

This guide provides a foundational understanding of the expected spectral characteristics of **Methyl 5-aminoisoxazole-4-carboxylate**. For definitive structural confirmation, the synthesis and experimental spectral analysis of the compound are recommended.

- To cite this document: BenchChem. [Spectral Data Interpretation of Methyl 5-aminoisoxazole-4-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b133504#spectral-data-interpretation-of-methyl-5-aminoisoxazole-4-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com